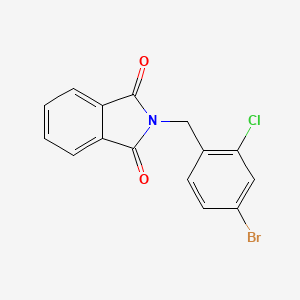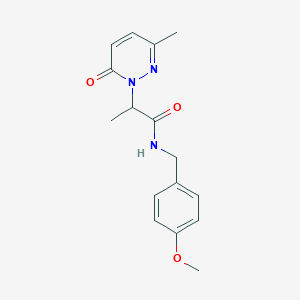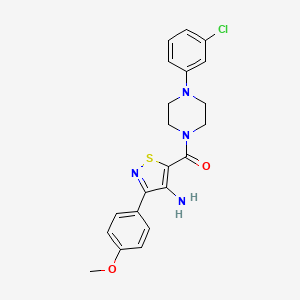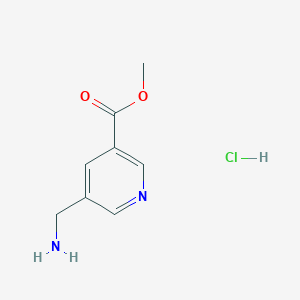
8-Methoxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxyquinoline-3-carbonitrile is a chemical compound with the CAS Number: 71083-53-9 . It has a molecular weight of 184.2 .
Synthesis Analysis
The synthesis of 8-Methoxyquinoline-3-carbonitrile and its derivatives has been a subject of research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Methoxyquinoline-3-carbonitrile consists of a quinoline ring with a methoxy group at the 8th position and a carbonitrile group at the 3rd position .Chemical Reactions Analysis
The chemical reactions involving 8-Methoxyquinoline-3-carbonitrile have been studied . The compound has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis
8-Methoxyquinoline-3-carbonitrile is a solid at room temperature . The compound has a molecular weight of 184.2 . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Applications De Recherche Scientifique
Antimicrobial Activity
8-Methoxyquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit moderate activities against a range of organisms including Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. Certain derivatives like the ester derivative 7b and the thioether derivative 9c have shown high antimicrobial activity against gram-positive strains, while others have demonstrated significant activity against gram-negative strains and fungi (Hagrs et al., 2015).
Corrosion Inhibition
Computational studies on quinoline derivatives, including variants of 8-methoxyquinoline-3-carbonitrile, have investigated their properties as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulation approaches were employed to understand the relationship between corrosion inhibition and various global reactivity descriptors. These studies suggest that these quinoline derivatives can effectively inhibit corrosion on iron surfaces, and their effectiveness has been validated against experimental results (Erdoğan et al., 2017).
Optoelectronic and Charge Transport Properties
8-Methoxyquinoline-3-carbonitrile derivatives have been explored for their optoelectronic, nonlinear, and charge transport properties. The study involved density functional theory (DFT) and time-dependent DFT calculations to analyze the structural, electronic, optical, and charge transport properties of these compounds. The findings indicate potential applications in multifunctional materials due to their efficient structural and electronic characteristics (Irfan et al., 2020).
Cancer Research
In cancer research, certain 8-methoxyquinoline-3-carbonitrile derivatives have shown promise as inhibitors of Src kinase, a protein involved in the regulation of cellular processes. These compounds have exhibited potent in vitro activity against Src kinase, with potential implications for cancer treatment. Molecular modeling studies have provided insights into their mechanism of action, indicating a bioisosteric relationship to other quinoline-based inhibitors (Berger et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 8-methoxyquinoline-3-carbonitrile, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
8-hq derivatives are known to form four- and six-covalent complexes with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ . This suggests that 8-Methoxyquinoline-3-carbonitrile may also interact with these metal ions, potentially affecting related biochemical pathways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that 8-Methoxyquinoline-3-carbonitrile has good bioavailability.
Result of Action
Given the biological activities of similar 8-hq derivatives, it can be inferred that 8-methoxyquinoline-3-carbonitrile may have potential antimicrobial, anticancer, and antifungal effects .
Action Environment
It is known that the compound is stable at room temperature and is soluble in water , suggesting that it may be stable and effective in various environmental conditions.
Propriétés
IUPAC Name |
8-methoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYZRPNNWGILDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2467707.png)

![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
amino}methyl)benzoic acid](/img/structure/B2467714.png)
![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)
![3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467716.png)
![4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2467718.png)
![6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2467719.png)
![2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2467720.png)
![8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2467723.png)


